molecular formula C37H62N2O29 B1612890 GM1-Pentasaccharide CAS No. 52659-37-7

GM1-Pentasaccharide

Cat. No. B1612890
CAS RN: 52659-37-7
M. Wt: 998.9 g/mol
InChI Key: IOAPDMZSLCJVCR-XWSXOIAXSA-N
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Description

GM1-Pentasaccharide is a synthetic form of Ganglioside GM1, a sialic acid-containing glycolipid . It’s a component of the cell plasma membrane known to modulate cell signal transduction . GM1-Pentasaccharide is used in research and not intended for diagnostic or therapeutic use .


Synthesis Analysis

GM1-Pentasaccharide can be biosynthesized on lactose-immobilized surfaces through three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .


Molecular Structure Analysis

GM1-Pentasaccharide has a core tetrasaccharide structure (Galβ1,3GalNAcβ1,4Galβ1,4Glc) with a single sialic acid residue linked α2,3 to the inner galactose residue . The structure of GM1-Pentasaccharide was determined with mass spectrometry, as well as chemical and enzymatic degradations .


Chemical Reactions Analysis

GM1-Pentasaccharide was successfully directly biosynthesized on lactose-immobilized surfaces through three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors .


Physical And Chemical Properties Analysis

GM1-Pentasaccharide is a white, freeze-dried powder . It’s a glycosphingolipid consisting of a pentasaccharide and a ceramide, which are coupled together by a β-glycosidic linkage .

Scientific Research Applications

Synthesis and Biological Studies

GM1 pentasaccharide is a common ganglioside present on mammalian cell surfaces and plays crucial roles in cellular communications and initiation of β-amyloid aggregation. An efficient synthetic route for GM1 was developed to aid in biological studies, including a [3+2] strategy for synthesizing the fully protected GM1 pentasaccharide. This advancement is pivotal for probing GM1's role in biological systems (Sun, Yang, & Huang, 2011).

Protein-Carbohydrate Interactions

The interaction between cholera toxin and GM1 ganglioside is among the highest affinity protein-carbohydrate interactions known. Dissecting this interaction has revealed the significant contributions of the terminal galactose and sialic acid residues of GM1 to the binding affinity, highlighting the importance of GM1’s structure in its interactions with proteins (Turnbull, Precious, & Homans, 2004).

Molecular Dynamics and Membrane Studies

Molecular dynamics simulations have shown that GM1 affects the structure of lipid bilayers. These studies help understand the structural and functional roles of GM1 in cellular membranes at an atomic resolution, offering insights into its effects on membrane properties (Roy, Mukhopadhyay, & Šponer, 2002).

Structural Analysis and Vaccine Development

The crystal structure of cholera toxin B-pentamer bound to the GM1 pentasaccharide provides insights into protein-ganglioside specific interactions. Understanding this interaction is vital for developing drugs and vaccines and for modeling other protein-ganglioside interactions, such as those in GM1-mediated signal transduction (Merritt et al., 1994).

Glycan-Protein Interaction Analysis

GM1 pentasaccharide-related complex glycans were biosynthesized on-chip, providing information on substrate specificity for whole cholera toxin. This advancement in glycan biosynthesis can lead to better understanding and applications of glycan-protein interactions (Kim et al., 2018).

Future Directions

GM1-Pentasaccharide plays a key role in various functions of the CNS . It has also been examined for relationships with neurological disorders such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc . Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are being discussed .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAPDMZSLCJVCR-XWSXOIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616695
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

998.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GM1-Pentasaccharide

CAS RN

52659-37-7
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
672
Citations
EA Merritt, S Sarfaty, FVD Akker, C L'Hoir… - Protein …, 1994 - Wiley Online Library
… GM1 pentasaccharide were grown in sitting drop trays from a starting drop containing 2.5 pL protein solution and 1.25 pL well solution (100 mM cacodylate, 200 mM MgC12, 15% PEG …
Number of citations: 721 onlinelibrary.wiley.com
H Lin, EN Kitova, JS Klassen - Journal of The American Society for Mass …, 2014 - Springer
Direct electrospray ionization mass spectrometry (ESI-MS) assay was used to investigate the stepwise binding of the GM1 pentasaccharide β-D-Galp-(1→ 3)-β-D-GalpNAc-(1→ 4)[α-D-…
Number of citations: 69 link.springer.com
CS Kim, HR Heo, JH Seo, HJ Cha - Chemical Communications, 2019 - pubs.rsc.org
… GM3 trisaccharide, GM2 tetrasaccharide, and GM1 pentasaccharide were successfully directly … Biosynthesized GM1 pentasaccharide-related complex glycans were demonstrated to …
Number of citations: 7 pubs.rsc.org
JH Seo, CS Kim, HY Lee, T Kawai, HJ Cha - Analytical chemistry, 2011 - ACS Publications
… the interaction force between GM1 pentasaccharide and the … the interaction force of GM1 pentasaccharide–ctxB. Through … unbinding force between GM1 pentasaccharide and ctxAB to …
Number of citations: 13 pubs.acs.org
CS Kim, JH Seo, HJ Cha - Analytical chemistry, 2012 - ACS Publications
… was as follows: GM1 pentasaccharide ≫ GM2 tetrasaccharide > … the Neu5Ac from the GM1 pentasaccharide structure, respectively… intensity of the GM1 pentasaccharide) showed higher …
Number of citations: 40 pubs.acs.org
JH Seo, HY Lee, HJ Cha - Analyst, 2012 - pubs.rsc.org
… a modified GM1 pentasaccharide containing an anchoring thiol group that was directly immobilized on a gold electrode. As the concentration of the GM1 pentasaccharide increased, the …
Number of citations: 9 pubs.rsc.org
D Roy, C Mukhopadhyay, J Sponer - Journal of Biomolecular …, 2002 - Taylor & Francis
… The time average conformation of GM1-pentasaccharide is … The trajectory average conformation of GM1-pentasaccharide … the toxin and the GM1-pentasaccharide moiety. The results …
Number of citations: 22 www.tandfonline.com
M Yagi-Utsumi, K Kato - Glycoconjugate Journal, 2015 - Springer
… d Each crystal structure of the GM1 pentasaccharide … angle density maps of the GM1 pentasaccharide [25]. Figure 1b … similarities between the GM1 pentasaccharide and the GM2 …
Number of citations: 27 link.springer.com
EN Kitova, H Lin, JS Klassen - 2014 - era.library.ualberta.ca
… ) assay was used to investigate the stepwise binding of the GM1 pentasaccharide β-D-Galp-(1→3)-… the direct ESI-MS assay to quantify the stepwise binding of the GM1 pentasaccharide …
Number of citations: 0 era.library.ualberta.ca
PM Becker, HCA Widjaja-Greefkes… - Foodborne Pathogens …, 2010 - liebertpub.com
… -rich or -related compounds for the GM1 pentasaccharide remained sparse. Griffiths and … moiety of the NANA thumb of the GM1 pentasaccharide. Our findings agree with the ones of …
Number of citations: 25 www.liebertpub.com

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